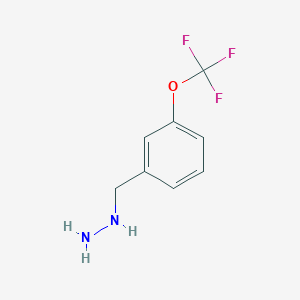

3-Trifluoromethoxy-benzyl-hydrazine

Description

BenchChem offers high-quality 3-Trifluoromethoxy-benzyl-hydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Trifluoromethoxy-benzyl-hydrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[3-(trifluoromethoxy)phenyl]methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O/c9-8(10,11)14-7-3-1-2-6(4-7)5-13-12/h1-4,13H,5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJRVPVVWFCVSNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50606213 | |

| Record name | {[3-(Trifluoromethoxy)phenyl]methyl}hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50606213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887595-84-8 | |

| Record name | {[3-(Trifluoromethoxy)phenyl]methyl}hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50606213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 3-Trifluoromethoxy-benzyl-hydrazine

Introduction and Synthetic Strategy

3-Trifluoromethoxy-benzyl-hydrazine is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. The introduction of the trifluoromethoxy group can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions, making it a valuable substituent in the design of novel bioactive compounds.[1]

A plausible and efficient synthesis of 3-trifluoromethoxy-benzyl-hydrazine involves a two-step process, as illustrated below. This approach is adapted from standard procedures for the synthesis of substituted benzylhydrazines.[2][3]

Caption: Synthetic workflow for 3-Trifluoromethoxy-benzyl-hydrazine.

The synthesis commences with the nucleophilic substitution of the bromine atom in 3-(trifluoromethoxy)benzyl bromide with hydrazine hydrate. The use of an excess of hydrazine hydrate is crucial to minimize the formation of the bis-substituted product. The reaction is typically carried out in a protic solvent such as ethanol under reflux conditions. Following the reaction, an aqueous work-up is performed to remove excess hydrazine and other water-soluble byproducts. The crude product is then purified, typically by column chromatography, to yield the pure 3-trifluoromethoxy-benzyl-hydrazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For 3-trifluoromethoxy-benzyl-hydrazine, ¹H, ¹³C, and ¹⁹F NMR are essential for confirming its structure. The predicted chemical shifts are based on the analysis of structurally similar compounds.[4][5][6]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, and hydrazine protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic C-H (positions 2, 4, 5, 6) | 7.0 - 7.4 | Multiplet | - |

| Benzylic CH₂ | ~3.9 | Singlet | - |

| Hydrazine NH₂ | Broad Singlet | - | - |

| Hydrazine NH | Broad Singlet | - | - |

-

Aromatic Protons (7.0 - 7.4 ppm): The protons on the benzene ring will appear as a complex multiplet in this region. The electron-withdrawing nature of the trifluoromethoxy group will influence their precise chemical shifts.

-

Benzylic Protons (~3.9 ppm): The two protons of the methylene group adjacent to the aromatic ring are chemically equivalent and are expected to appear as a singlet.

-

Hydrazine Protons (variable): The chemical shifts of the NH and NH₂ protons are highly dependent on the solvent, concentration, and temperature, and they often appear as broad singlets.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-OCF₃ | ~149 |

| Aromatic C-CH₂ | ~140 |

| Aromatic C-H | 115 - 130 |

| Benzylic CH₂ | ~55 |

| C in OCF₃ | ~120 (quartet, ¹JCF) |

-

Aromatic Carbons: The carbon attached to the trifluoromethoxy group (C-OCF₃) is expected to be the most downfield among the aromatic signals due to the deshielding effect of the oxygen and fluorine atoms. The carbon bearing the benzyl group (C-CH₂) will also be downfield. The remaining aromatic carbons will appear in the typical range of 115-130 ppm.

-

Benzylic Carbon (~55 ppm): The benzylic carbon will appear at a characteristic chemical shift.

-

Trifluoromethoxy Carbon (~120 ppm): The carbon of the OCF₃ group will exhibit a quartet due to coupling with the three fluorine atoms (¹JCF).

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly informative for fluorinated compounds.[7]

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| OCF₃ | ~ -58 | Singlet |

The three fluorine atoms of the trifluoromethoxy group are equivalent and are expected to appear as a single, sharp singlet in the ¹⁹F NMR spectrum. The chemical shift is characteristic of the OCF₃ group attached to an aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-trifluoromethoxy-benzyl-hydrazine is predicted to show the following characteristic absorption bands.[8][9]

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H stretching (hydrazine) | 3350 - 3250 | Medium, Broad |

| C-H stretching (aromatic) | 3100 - 3000 | Medium |

| C-H stretching (aliphatic, CH₂) | 2950 - 2850 | Medium |

| C=C stretching (aromatic) | 1600 - 1450 | Medium to Strong |

| C-N stretching | 1350 - 1250 | Medium |

| C-O-C stretching (aryl ether) | 1250 - 1200 | Strong |

| C-F stretching (OCF₃) | 1100 - 1000 | Strong, Broad |

-

N-H Stretching (3350 - 3250 cm⁻¹): The presence of the hydrazine group will be indicated by broad absorption bands in this region.

-

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations will be observed in their respective characteristic regions.

-

C-O-C and C-F Stretching: Strong and characteristic absorptions for the aryl ether and the trifluoromethoxy group are expected in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-trifluoromethoxy-benzyl-hydrazine, electron ionization (EI) would likely lead to the following fragmentation pathways.[10][11]

Caption: Predicted mass fragmentation pathway for 3-Trifluoromethoxy-benzyl-hydrazine.

-

Molecular Ion Peak ([M]⁺, m/z = 206): The molecular ion peak should be observable, confirming the molecular weight of the compound.

-

Loss of Amino Radical (m/z = 190): Fragmentation may occur with the loss of an amino radical (•NH₂).

-

Formation of the 3-Trifluoromethoxybenzyl Cation (m/z = 175): Cleavage of the C-N bond is a common fragmentation pathway for benzylhydrazines, leading to the formation of a stable benzylic cation.

-

Formation of the Tropylium Ion (m/z = 91): Further fragmentation of the benzyl cation can lead to the highly stable tropylium ion.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 3-trifluoromethoxy-benzyl-hydrazine. The presented data, derived from the analysis of closely related compounds and fundamental spectroscopic principles, offers a robust framework for the characterization of this molecule. The detailed interpretation of the expected NMR, IR, and MS data serves as a valuable resource for scientists engaged in the synthesis and characterization of novel fluorinated compounds for various applications.

References

-

Thorat, B., et al. "FT-IR spectra of 4-{4-[(2 Z )-2-(2-hydroxybenzylidene) hydrazinyl] benzyl}-1,3-." ResearchGate. [Link]

-

Beilstein Journals. "for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3." [Link]

-

The Royal Society of Chemistry. "Supporting Information for." [Link]

-

SpectraBase. Trifluoromethoxy-benzene - Optional[1H NMR] - Spectrum. [Link]

-

ResearchGate. Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. [Link]

-

University of Ottawa. 19Flourine NMR. [Link]

-

NIST. 1-Benzyl-1-phenylhydrazine hydrochloride. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Canadian Science Publishing. "The Mass Spectrometry of para-Substituted Benzyl Nitrates." Canadian Journal of Chemistry. [Link]

-

Randle, R. R., & Whiffen, D. H. "The characteristic infrared absorption frequencies of aromatic trifluoromethyl compounds." Journal of the Chemical Society (Resumed), 1955, 1311. [Link]

-

NIST. Benzene, (trifluoromethyl)-. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

RACO. "Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives." [Link]

-

Beilstein Journals. "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." [Link]

-

PubMed Central. "Synthesis, characterization, computational, antioxidant and fluorescence properties of novel 1,3,5-trimesic hydrazones derivatives." [Link]

-

PubMed Central. "Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity." [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(Trifluoromethoxy)benzyl bromide(50824-05-0) 1H NMR [m.chemicalbook.com]

- 5. 3-(Trifluoromethyl)benzyl bromide(402-23-3) 1H NMR [m.chemicalbook.com]

- 6. (Trifluoromethoxy)benzene(456-55-3) 1H NMR spectrum [chemicalbook.com]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. researchgate.net [researchgate.net]

- 9. Sci-Hub. The characteristic infrared absorption frequencies of aromatic trifluoromethyl compounds / Journal of the Chemical Society (Resumed), 1955 [sci-hub.ru]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to 3-(Trifluoromethoxy)benzylhydrazine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(Trifluoromethoxy)benzylhydrazine, a fluorinated organic compound of increasing interest in medicinal chemistry. This document delves into its chemical identity, physicochemical properties, a probable synthetic route, its significance in drug discovery, and essential safety protocols.

Introduction and Chemical Identity

3-(Trifluoromethoxy)benzylhydrazine is a substituted benzylhydrazine featuring a trifluoromethoxy group at the meta position of the benzene ring. The incorporation of the trifluoromethoxy (-OCF₃) group is a key strategy in modern drug design.[1] This moiety can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1]

Table 1: Chemical Identity of 3-(Trifluoromethoxy)benzylhydrazine

| Identifier | Value |

| CAS Number | 887595-84-8 |

| Molecular Formula | C₈H₉F₃N₂O |

| Molecular Weight | 206.17 g/mol |

| IUPAC Name | {[3-(Trifluoromethoxy)phenyl]methyl}hydrazine |

Physicochemical Properties

Experimentally determined physicochemical data for 3-(Trifluoromethoxy)benzylhydrazine is not extensively available in published literature. The following table summarizes available data, primarily from chemical suppliers.

Table 2: Physicochemical Properties of 3-(Trifluoromethoxy)benzylhydrazine

| Property | Value | Source |

| Physical Form | Not Specified | - |

| Melting Point | Not Determined | - |

| Boiling Point | Not Determined | - |

| Solubility | Soluble in common organic solvents like ethanol and chloroform; insoluble in water.[2] | Inferred from 3-(Trifluoromethoxy)benzyl chloride |

Synthesis and Reaction Mechanisms

Proposed Synthetic Pathway

The synthesis would likely proceed via a nucleophilic substitution reaction where hydrazine hydrate acts as the nucleophile, displacing the halide from 3-(trifluoromethoxy)benzyl halide (e.g., chloride or bromide).

Caption: Proposed synthesis of 3-(Trifluoromethoxy)benzylhydrazine.

Experimental Protocol (Hypothetical)

This protocol is based on general methods for the synthesis of substituted benzylhydrazines and should be optimized for this specific compound.

-

Reaction Setup: To a solution of hydrazine hydrate (excess, e.g., 3-5 equivalents) in a suitable solvent such as ethanol or water, add 3-(trifluoromethoxy)benzyl chloride (1 equivalent) dropwise at room temperature with stirring.

-

Reaction Progression: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 40-60 °C) to facilitate the reaction. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the excess hydrazine and solvent are removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel or by crystallization to afford pure 3-(Trifluoromethoxy)benzylhydrazine.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Role in Drug Discovery and Medicinal Chemistry

The trifluoromethoxy group is recognized for its ability to improve the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] While specific studies on 3-(Trifluoromethoxy)benzylhydrazine are limited, its structural motifs suggest potential applications in several therapeutic areas.

The Trifluoromethoxy Advantage

The -OCF₃ group offers several benefits in drug design:

-

Enhanced Lipophilicity: It increases the molecule's ability to cross cellular membranes, potentially improving oral bioavailability.

-

Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation, which can lead to a longer half-life of the drug in the body.

-

Modulation of pKa: The electron-withdrawing nature of the group can influence the acidity or basicity of nearby functional groups, affecting drug-receptor interactions.

Potential Therapeutic Applications

Hydrazine and its derivatives are known to exhibit a wide range of biological activities.[5] For instance, derivatives of the related (4-(Trifluoromethyl)benzyl)hydrazine have been investigated as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to neurodegenerative diseases.[5][6] Given these precedents, 3-(Trifluoromethoxy)benzylhydrazine could serve as a valuable scaffold for the development of novel therapeutics, including:

-

Anticancer Agents: Many trifluoromethyl-containing compounds have shown promise as anticancer drugs.[2]

-

Antiviral Agents: The trifluoromethyl group can enhance the binding of molecules to viral enzymes.

-

Central Nervous System (CNS) Agents: The improved lipophilicity imparted by the -OCF₃ group can facilitate crossing the blood-brain barrier.

Caption: Drug discovery potential of 3-(Trifluoromethoxy)benzylhydrazine.

Safety, Handling, and Storage

A comprehensive Safety Data Sheet (SDS) for 3-(Trifluoromethoxy)benzylhydrazine is not publicly available. Therefore, it is crucial to handle this compound with extreme caution, assuming it to be hazardous. The safety information for related trifluoromethoxy and hydrazine compounds should be considered.

Hazard Identification (Inferred)

Based on analogous compounds, 3-(Trifluoromethoxy)benzylhydrazine may be:

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

A cause of skin and serious eye irritation.

-

A potential respiratory irritant.

-

Potentially carcinogenic, as some hydrazines are.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated area, preferably a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

3-(Trifluoromethoxy)benzylhydrazine is a promising building block for the development of novel therapeutic agents. Its unique combination of a reactive hydrazine moiety and a property-enhancing trifluoromethoxy group makes it a compound of significant interest for medicinal chemists. While detailed experimental data on this specific molecule is currently sparse, this guide provides a foundational understanding of its identity, probable synthesis, potential applications, and necessary safety precautions based on the available information and knowledge of related compounds. Further research into the synthesis and biological activity of 3-(Trifluoromethoxy)benzylhydrazine and its derivatives is warranted to fully explore its potential in drug discovery.

References

-

Butler, D. E., Alexander, S. M., McLean, J. W., & Strand, L. B. (1971). Synthesis of 1-methyl-1-(substituted benzyl)hydrazines. Journal of Medicinal Chemistry, 14(11), 1052–1054. [Link]

- BenchChem. (n.d.). (4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride - CAS 1349718-18-8.

-

PubMed. (1971). Synthesis of 1-methyl-1-(substituted benzyl)hydrazines. Journal of Medicinal Chemistry, 14(11), 1052–1054. [Link]

- Krátký, M., Vu, Q. A., Svrčková, K., Štěpánková, Š., & Vinšová, J. (2021). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules, 26(11), 3225.

- International Journal of Pharmaceutical Sciences and Research. (2010). Synthesis of Phenyl Hydrazine Substituted Benzimidazole Derivatives and Their Biological Activity. 1(1), 34-38.

- Fisher Scientific. (2025).

- Synquest Labs. (n.d.). (Trifluoromethoxy)

- Fisher Scientific. (2025). Safety Data Sheet: 1-Nitro-4-(trifluoromethoxy)benzene.

- RSC Publishing. (n.d.). Synthesis of benzyl hydrazine derivatives via amination of benzylic C(sp3)

- Sigma-Aldrich. (2025).

- Ali, A., et al. (2025). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Molecules.

- PubChem. (n.d.). (4-(Trifluoromethyl)benzyl)hydrazine.

- Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-Fluoro-2-(trifluoromethoxy)benzene.

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

- PubChem. (n.d.). 3,5-Ditrifluoromethyl-benzyl-hydrazine.

- The Chemical Properties and Synthesis of 3-(Trifluoromethoxy)benzyl Chloride. (n.d.).

- Sigma-Aldrich. (n.d.). (2-(Trifluoromethoxy)benzyl)hydrazine hydrochloride.

- Labsolu. (n.d.). [3-(trifluoromethyl)phenyl]methylhydrazine;dihydrochloride.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of 1-methyl-1-(substituted benzyl)hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Introduction: The Strategic Integration of the Trifluoromethoxy Moiety in Neuroactive Scaffolds

An In-Depth Technical Guide to the Biological Activity of Trifluoromethoxy-Substituted Benzylhydrazines

In modern medicinal chemistry, the strategic modification of molecular scaffolds with specific functional groups is a cornerstone of drug design, aimed at enhancing biological activity and optimizing pharmacokinetic profiles.[1] Among these, fluorinated groups have gained prominence for their ability to profoundly alter a molecule's properties.[2][3] While the trifluoromethyl (-CF3) group is a widely used pharmacophore, its bioisostere, the trifluoromethoxy (-OCF3) group, offers a distinct and often advantageous set of physicochemical characteristics.[4][5][6] The -OCF3 group imparts greater lipophilicity and metabolic stability compared to its -CF3 counterpart, making it a highly valuable substituent for optimizing drug candidates, particularly those targeting the central nervous system (CNS).[4][7]

This guide focuses on the convergence of the trifluoromethoxy group with the benzylhydrazine scaffold. Benzylhydrazines are a well-established class of compounds known for their potent biological activities, most notably as inhibitors of monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters.[8] By combining the unique properties of the -OCF3 group with the proven neuroactive core of benzylhydrazine, a promising new chemical space emerges for the development of next-generation therapeutics for neurodegenerative and psychiatric disorders. This document serves as a technical exploration of the synthesis, biological activities, and experimental evaluation of trifluoromethoxy-substituted benzylhydrazines, providing field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Physicochemical Profile and Synthetic Strategy

The Physicochemical Advantage of the Trifluoromethoxy Group

The decision to incorporate a trifluoromethoxy group is driven by its unique electronic and steric properties, which directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Enhanced Lipophilicity: The -OCF3 group is one of the most lipophilic substituents used in drug design, with a Hansch-Leo π value of +1.04.[7] This high lipophilicity can significantly improve a molecule's ability to cross cellular membranes, including the blood-brain barrier, which is a critical hurdle for CNS-acting drugs.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the -OCF3 group highly resistant to metabolic degradation by enzymes such as cytochrome P450 (CYP450).[5][7] This resistance can prolong the drug's in vivo half-life, leading to a more predictable pharmacokinetic profile and potentially reduced dosing frequency.

-

Electronic Effects: The -OCF3 group exerts a strong electron-withdrawing inductive effect due to the high electronegativity of the fluorine atoms, while also being capable of a weak electron-donating resonance effect through the oxygen atom.[7] This dual nature allows for fine-tuning of a molecule's electronic properties, which can be crucial for optimizing interactions with biological targets.

General Synthesis of Trifluoromethoxy-Substituted Benzylhydrazines

The synthesis of this class of compounds is typically achieved through a multi-step process starting from a commercially available trifluoromethoxy-substituted benzoic acid. The general pathway involves the formation of a benzohydrazide intermediate, which is subsequently reduced to the target benzylhydrazine.

Caption: A typical synthetic route to trifluoromethoxy-substituted benzylhydrazines.

This protocol provides a representative method for synthesizing a target compound, adapted from established procedures for related hydrazides and hydrazines.[6][9]

Step 1: Esterification of 4-(Trifluoromethoxy)benzoic Acid

-

To a solution of 4-(trifluoromethoxy)benzoic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) catalytically.

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the methyl 4-(trifluoromethoxy)benzoate.

Causality: The acid-catalyzed esterification converts the carboxylic acid to a methyl ester, which is a more reactive precursor for the subsequent hydrazinolysis step.

Step 2: Hydrazinolysis of the Methyl Ester

-

Dissolve the methyl 4-(trifluoromethoxy)benzoate (1.0 eq) in ethanol (10 volumes).

-

Add hydrazine hydrate (3.0-5.0 eq) to the solution.

-

Heat the mixture to reflux and stir for 8-12 hours, until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture, which may result in the precipitation of the product.

-

Collect the solid by filtration, wash with cold ethanol, and dry to yield 4-(trifluoromethoxy)benzohydrazide.

Causality: Hydrazine acts as a nucleophile, displacing the methoxy group of the ester to form the stable hydrazide functional group.

Step 3: Reduction to 4-(Trifluoromethoxy)benzylhydrazine

-

This step is a conceptual adaptation as direct reduction protocols for this specific class are less common than for hydrazones. A common route would be conversion to a hydrazone followed by reduction. However, a direct reduction of a related intermediate or a different synthetic approach might be employed. A plausible method involves catalytic hydrogenation.

-

Suspend the 4-(trifluoromethoxy)benzohydrazide (1.0 eq) in a suitable solvent such as methanol.

-

Add a catalyst, such as Palladium on carbon (Pd/C, 10 mol%).

-

Place the reaction vessel under a hydrogen atmosphere (e.g., 50 psi) and stir at a slightly elevated temperature (e.g., 35-50°C).[9]

-

Monitor the reaction for the consumption of the starting material.

-

Upon completion, filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the crude product.

-

Purify the product by column chromatography or recrystallization to yield 4-(trifluoromethoxy)benzylhydrazine.

Trustworthiness: Each step is monitored by TLC to ensure reaction completion and purity of intermediates. The final product's identity and purity should be confirmed by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Part 2: Primary Biological Target - Monoamine Oxidase (MAO)

The primary and most extensively studied biological target for benzylhydrazine derivatives is monoamine oxidase (MAO).[8] MAOs are mitochondrial enzymes responsible for the oxidative deamination of monoamine neurotransmitters.[10][11]

There are two main isoforms of MAO:

-

MAO-A: Primarily metabolizes serotonin and norepinephrine. Its inhibition is a therapeutic strategy for depression and anxiety disorders.[10][12]

-

MAO-B: Primarily metabolizes dopamine and phenylethylamine. Selective MAO-B inhibitors are used in the treatment of Parkinson's disease and have been investigated for Alzheimer's disease.[10][12]

The inhibition of MAO by trifluoromethoxy-substituted benzylhydrazines can increase the synaptic availability of these key neurotransmitters, offering a potent mechanism for treating neurological and psychiatric conditions. This activity is also linked to neuroprotective effects, as MAO activity produces hydrogen peroxide and other reactive oxygen species that contribute to oxidative stress.[13][14]

Caption: Inhibition of MAO prevents neurotransmitter breakdown and reduces oxidative stress.

Structure-Activity Relationships (SAR)

While specific SAR data for trifluoromethoxy-substituted benzylhydrazines is emerging, principles can be extrapolated from related hydrazine and trifluoromethyl-containing inhibitors.[15][16][17] The position of the -OCF3 group on the benzene ring is expected to be a critical determinant of both potency and selectivity for MAO-A versus MAO-B.

| Compound Structure | Hypothetical MAO-A IC₅₀ (nM) | Hypothetical MAO-B IC₅₀ (nM) | Selectivity Index (MAO-A/MAO-B) | Rationale / Expected Outcome |

| 2-(OCF₃)-benzylhydrazine | 50 | 850 | 0.06 | Ortho-substitution may introduce steric hindrance, potentially favoring interaction with one isoform's active site over the other. |

| 3-(OCF₃)-benzylhydrazine | 120 | 110 | 1.09 | Meta-substitution might result in a more balanced or non-selective inhibition profile. |

| 4-(OCF₃)-benzylhydrazine | 900 | 30 | 30.0 | Para-substitution often leads to potent and selective MAO-B inhibition in related scaffolds, a highly desirable profile for Parkinson's disease.[18] |

Note: This table presents hypothetical data to illustrate SAR principles. Actual values require experimental validation.

Part 3: Experimental Evaluation of MAO Inhibition

To quantify the biological activity of these compounds, a robust in vitro MAO inhibition assay is essential. Fluorometric or spectrophotometric methods are commonly employed due to their high throughput and reliability.[10][19]

Caption: A streamlined workflow for determining the IC₅₀ of MAO inhibitors.

Detailed Protocol: Fluorometric MAO-A/B Inhibition Assay

This protocol is based on established high-throughput screening methods and provides a self-validating system by including positive and negative controls.[11][13][19]

1. Materials and Reagents:

-

Recombinant human MAO-A and MAO-B enzymes (e.g., from insect cells).

-

Phosphate buffer (100 mM, pH 7.4).

-

Kynuramine (non-selective substrate).

-

Test compounds (trifluoromethoxy-substituted benzylhydrazines) dissolved in DMSO.

-

Positive Controls: Clorgyline (MAO-A selective inhibitor), Selegiline (MAO-B selective inhibitor).[11]

-

96-well black microplates.

-

Fluorescence plate reader.

2. Assay Procedure:

-

Prepare serial dilutions of the test compounds in DMSO. A typical final concentration range would be 0.1 nM to 100 µM.

-

In the wells of a 96-well plate, add 50 µL of phosphate buffer.

-

Add 1 µL of the test compound dilution (or DMSO for 100% activity control, or positive control inhibitor).

-

Add 20 µL of the appropriate MAO enzyme solution (hMAO-A or hMAO-B) to each well.

-

Pre-incubate the plate at 37°C for 15 minutes. Causality: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is crucial for accurately determining the potency of irreversible or slow-binding inhibitors.

-

Initiate the reaction by adding 20 µL of the kynuramine substrate solution.

-

Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

-

Measure the fluorescence signal (Excitation ~310 nm, Emission ~400 nm) every minute for 30 minutes. The product of kynuramine metabolism, 4-hydroxyquinoline, is fluorescent.[10]

3. Data Analysis and Interpretation:

-

Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

-

Normalize the data: The rate in the DMSO-only wells represents 100% enzyme activity, and the rate in wells with a high concentration of a potent inhibitor represents 0% activity.

-

Calculate the percent inhibition for each concentration of the test compound.

-

Plot the percent inhibition against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Trustworthiness: The inclusion of known selective inhibitors (clorgyline, selegiline) validates the assay's ability to distinguish between MAO-A and MAO-B inhibition. The reproducibility of their IC₅₀ values across experiments confirms assay consistency.[11]

Conclusion and Future Perspectives

Trifluoromethoxy-substituted benzylhydrazines represent a compelling class of molecules for CNS drug discovery. The strategic incorporation of the -OCF3 group confers superior metabolic stability and lipophilicity, properties that are highly advantageous for brain-penetrant therapeutics.[4][7] Their potent inhibitory activity against monoamine oxidase isoforms A and B provides a validated mechanism for treating a spectrum of neurological disorders, from depression to Parkinson's disease.[10][11]

The structure-activity relationships, driven by the position of the trifluoromethoxy substituent, allow for the rational design of isoform-selective inhibitors. Future research should focus on synthesizing and evaluating a broader library of these compounds to fully elucidate these SARs. Subsequent work must advance the most promising leads into in vivo models to assess their efficacy, pharmacokinetic profiles, and neuroprotective effects in a physiological context.[14][20] The unique combination of the benzylhydrazine scaffold and the trifluoromethoxy group provides a fertile ground for the development of novel, highly effective neurotherapeutics.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Trifluoromethoxy group. Grokipedia.

- The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. Benchchem.

- Trifluoromethoxy group. Wikipedia.

- Monoamine Oxidase (MAO) Inhibition Assay. Evotec.

- N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues: Synthesis and Multitarget Biological Activity. MDPI.

- Enzyme Inhibition Assays for Monoamine Oxidase. PubMed.

- Monoamine Oxidase Assays. Cell Biolabs, Inc..

- High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica.

- Monoamine Oxidase (MAO) Inhibition Assay. Evotec.

- Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. PMC - PubMed Central.

- Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. NIH.

- Study on the Neuroprotective, Radical-Scavenging and MAO-B Inhibiting Properties of New Benzimidazole Arylhydrazones as Potential Multi-Target Drugs for the Tre

- Synthesis and biological evolution of hydrazones derived from 4-(trifluoromethyl)benzohydrazide | Request PDF.

- Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs.

- CN102659620A - Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine.

- From Lipid Regulation to Neuroprotection: Multitarget (Benzo)

- Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. MDPI.

- Structure-Activity Relationship of Diacylhydrazine Derivatives Fluoride-Containing Pyrazolyl Moiety. Asian Journal of Chemistry.

- Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine. SpringerLink.

- WO2008113661A2 - Process for preparing substituted phenylhydrazines.

- [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry (RSC Publishing).

- The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice. PMC - NIH.

- Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. MDPI.

- Inhibition of monoamine oxidase by fluorobenzyloxy chalcone deriv

- Benzylhydrazine | MAO Inhibitor. MedchemExpress.com.

- From Lipid Regulation to Neuroprotection: Multitarget (Benzo)

- Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production. PubMed.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. grokipedia.com [grokipedia.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. CN102659620A - Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine - Google Patents [patents.google.com]

- 10. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. evotec.com [evotec.com]

- 12. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 13. Monoamine Oxidase Assays [cellbiolabs.com]

- 14. Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. asianpubs.org [asianpubs.org]

- 17. Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]

- 20. The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of 3-Trifluoromethoxy-benzyl-hydrazine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Trifluoromethoxy-benzyl-hydrazine, a versatile building block with significant potential in medicinal chemistry and drug discovery. We will delve into the unique physicochemical properties imparted by the trifluoromethoxy group and the synthetic versatility of the benzyl-hydrazine moiety. This guide will explore potential research applications, including the synthesis of novel heterocyclic scaffolds and the development of targeted therapeutic agents. Detailed synthetic protocols, mechanistic insights, and data presentation are provided to empower researchers to effectively utilize this compound in their drug development workflows.

Introduction: The Emerging Importance of Fluorinated Scaffolds

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry.[1] Among these, the trifluoromethoxy (-OCF₃) group offers a unique combination of properties that can significantly enhance the drug-like characteristics of a molecule.[2][3][4] Unlike the more common trifluoromethyl (-CF₃) group, the trifluoromethoxy moiety provides a distinct electronic and conformational profile, influencing a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2]

3-Trifluoromethoxy-benzyl-hydrazine emerges as a valuable synthon that marries the advantageous properties of the trifluoromethoxy group with the reactive potential of a benzyl-hydrazine. The hydrazine component is a well-established precursor for a vast array of heterocyclic compounds, many of which exhibit a broad spectrum of biological activities.[5][6][7] This guide will illuminate the potential of this specific molecule as a key starting material for the generation of novel chemical entities with therapeutic promise.

Physicochemical Properties and Synthetic Rationale

The power of 3-Trifluoromethoxy-benzyl-hydrazine as a research tool stems from the synergistic interplay of its two key functional components.

The Trifluoromethoxy Group: A "Super-Halogen"

The trifluoromethoxy group is often referred to as a "super-halogen" or pseudohalogen due to its unique electronic properties.[4] It is a highly lipophilic group, with a Hansch-Leo π value of +1.04, which can enhance a molecule's ability to cross cellular membranes.[4] Furthermore, the strong electron-withdrawing nature of the -OCF₃ group can significantly influence the acidity of nearby protons and the reactivity of the aromatic ring.[4]

Key Advantages of the Trifluoromethoxy Group:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation by enzymes like cytochrome P450.[2][4] This can lead to an extended in vivo half-life of a drug candidate.

-

Modulation of Lipophilicity: The -OCF₃ group increases lipophilicity, which can improve a compound's permeability and bioavailability.[2][4]

-

Improved Binding Affinity: The trifluoromethoxy group can participate in favorable interactions within a protein's binding pocket, including dipole-dipole and halogen bonding, potentially leading to increased potency.[1]

The Benzyl-hydrazine Moiety: A Gateway to Heterocycles

The benzyl-hydrazine functional group is a versatile building block for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds.[5][8][9] Hydrazines and their derivatives are known to react with carbonyl compounds to form hydrazones, which can then undergo cyclization to yield diverse ring systems such as pyrazoles, triazoles, and oxadiazoles.[5][9][10] These heterocyclic scaffolds are prevalent in many FDA-approved drugs and are known to exhibit a range of biological activities.[6][7][11]

Table 1: Comparison of Physicochemical Properties

| Functional Group | Hansch-Leo π Value | Metabolic Stability | Key Interactions |

| Trifluoromethoxy (-OCF₃) | +1.04[4] | High[2][4] | Dipole-dipole, Halogen bonding |

| Trifluoromethyl (-CF₃) | +0.88[1] | High[1][2] | Van der Waals, Dipole-dipole |

| Methoxy (-OCH₃) | -0.02 | Low | Hydrogen bonding (acceptor) |

| Chlorine (-Cl) | +0.71 | Moderate | Halogen bonding |

Potential Research Applications in Drug Discovery

The unique structural features of 3-Trifluoromethoxy-benzyl-hydrazine make it a highly attractive starting material for several areas of drug discovery.

Synthesis of Novel Heterocyclic Libraries for High-Throughput Screening

The primary application of this compound lies in its use as a scaffold for generating diverse libraries of heterocyclic compounds. By reacting 3-Trifluoromethoxy-benzyl-hydrazine with a variety of carbonyl-containing compounds (aldehydes, ketones, and their derivatives), researchers can readily access a wide range of hydrazones. These intermediates can then be cyclized under various conditions to produce novel pyrazoles, pyridazinones, and other heterocyclic systems.

Workflow for Heterocyclic Library Synthesis:

Caption: General workflow for the synthesis of diverse heterocyclic libraries.

Development of Targeted Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site of the enzyme. The trifluoromethoxy group can provide crucial lipophilic and electronic interactions to enhance binding affinity and selectivity. By incorporating the 3-trifluoromethoxy-benzyl moiety into known kinase inhibitor scaffolds, it may be possible to develop novel inhibitors with improved potency and pharmacokinetic profiles. For instance, the s-triazine core has been explored for its anticancer activities, including the inhibition of enzymes involved in tumorigenesis.[12]

Exploration of Antimicrobial and Anti-inflammatory Agents

Hydrazone derivatives have a long history of investigation for their antimicrobial and anti-inflammatory properties.[6][7][11][13] The presence of the trifluoromethoxy group could enhance the efficacy of these compounds by improving their ability to penetrate bacterial cell walls or by modulating their interaction with inflammatory targets. Research has shown that hydrazone derivatives can exhibit significant antibacterial and antifungal activity.[13]

Experimental Protocols

The following protocols are provided as a starting point for researchers looking to utilize 3-Trifluoromethoxy-benzyl-hydrazine in their work. These are generalized procedures that may require optimization for specific substrates and desired products.

General Procedure for the Synthesis of 3-Trifluoromethoxy-benzyl-hydrazine

Step 1: Synthesis of 3-(Trifluoromethoxy)benzylhydrazone

-

To a solution of 3-(trifluoromethoxy)benzaldehyde (1.0 eq) in methanol or tetrahydrofuran (THF), add hydrazine hydrate (1.2 eq) at room temperature.[14]

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

The resulting crude hydrazone can be purified by recrystallization or column chromatography.

Step 2: Reduction to 3-Trifluoromethoxy-benzyl-hydrazine

-

Dissolve the purified 3-(trifluoromethoxy)benzylhydrazone (1.0 eq) in methanol.

-

Add a catalytic amount of Palladium on carbon (Pd/C, 10 mol%).

-

Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at a temperature of 20-50°C.[14]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield 3-Trifluoromethoxy-benzyl-hydrazine.

Diagram of Proposed Synthetic Pathway:

Caption: Proposed synthetic route to 3-Trifluoromethoxy-benzyl-hydrazine.

General Procedure for the Synthesis of Hydrazone Derivatives

-

Dissolve 3-Trifluoromethoxy-benzyl-hydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Add the desired aldehyde or ketone (1.0-1.2 eq) to the solution.

-

Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid) if necessary.

-

Reflux the reaction mixture for 2-12 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.

-

Collect the solid by filtration and wash with a cold solvent. The product can be further purified by recrystallization.

Conclusion and Future Directions

3-Trifluoromethoxy-benzyl-hydrazine is a promising and versatile building block for the discovery of new therapeutic agents. The unique combination of the metabolically robust and lipophilic trifluoromethoxy group with the synthetically adaptable benzyl-hydrazine moiety provides a powerful platform for generating novel molecular entities.[2][4][6] Future research should focus on the synthesis and biological evaluation of diverse libraries of heterocyclic compounds derived from this scaffold. The exploration of these compounds as kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs holds significant promise for the development of next-generation therapeutics. The continued investigation into the biological activities of hydrazone derivatives will undoubtedly uncover new and exciting applications for this valuable chemical tool.[7][11]

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available from: [Link]

-

Trifluoromethoxy group. Grokipedia. Available from: [Link]

-

Trifluoromethoxy group. Wikipedia. Available from: [Link]

-

Efficient photocatalytic synthesis of benzylhydrazine. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

-

Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Authorea. Available from: [Link]

-

Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. MDPI. Available from: [Link]

-

Synthesis of some Heterocyclic compounds containing two nitrogen atoms. ResearchGate. Available from: [Link]

-

Synthesis and Study the Biological Activity of New Heterocyclic Compounds Derived From Hydrazide Derivatives. Indian Journal of Forensic Medicine & Toxicology. Available from: [Link]

-

Synthesis a Number of Heterocyclic Compounds and some of chalcones Derived From Levofloxacin. Tikrit Journal of Pure Science. Available from: [Link]

-

The Chemical Properties and Synthesis of 3-(Trifluoromethoxy)benzyl Chloride. Autech Industry Co., Limited. Available from: [Link]

-

Pharmaceutical Market Update: Innovation in Hydrazine Derivatives. LinkedIn. Available from: [Link]

-

Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. Material Science Research India. Available from: [Link]

-

Benzylidene hydrazine benzamide derivatives QSAR study. Vitae. Available from: [Link]

-

Biological Activities of Hydrazone Derivatives. PMC - PubMed Central. Available from: [Link]

-

Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. PMC - NIH. Available from: [Link]

- CN102659620A - Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine. Google Patents.

-

Hydrazine derivative synthesis by trifluoroacetyl hydrazide alkylation. Molander Group, University of Pennsylvania. Available from: [Link]

-

Recent Advances in the Biological Activity of s-Triazine Core Compounds. MDPI. Available from: [Link]

-

A review exploring biological activities of hydrazones. PMC - PubMed Central. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]

- 7. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. tjpsj.org [tjpsj.org]

- 10. medicopublication.com [medicopublication.com]

- 11. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN102659620A - Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Hypothesized Mechanisms of Action for 3-Trifluoromethoxy-benzyl-hydrazine

Abstract

Introduction and Structural Rationale

The rational design of neuropharmacological agents requires a deep understanding of structure-activity relationships (SAR). The molecule 3-Trifluoromethoxy-benzyl-hydrazine presents a compelling case for investigation based on its two key structural features: the benzyl-hydrazine core and the 3-trifluoromethoxy substituent.

-

The Benzyl-hydrazine Scaffold: This moiety is a classic pharmacophore, renowned for its potent inhibitory effects on Monoamine Oxidase (MAO) enzymes.[1][2] The hydrazine group (-NH-NH2) is chemically reactive and central to the inhibitory mechanism of many first-generation MAOIs, often forming covalent bonds with the enzyme's active site or its flavin adenine dinucleotide (FAD) cofactor.[3][4]

-

The Trifluoromethoxy (-OCF3) Group: The inclusion of fluorinated groups is a cornerstone of modern medicinal chemistry.[5][6] The trifluoromethoxy group, in particular, significantly increases lipophilicity compared to a methoxy or hydroxyl group. This property is known to enhance a molecule's ability to cross the blood-brain barrier, a critical step for CNS-targeting agents.[7] Furthermore, it provides metabolic stability by resisting enzymatic degradation, which can improve bioavailability and prolong the compound's half-life.[7]

Given this structural composition, the most logical and compelling hypothesis is that 3-Trifluoromethoxy-benzyl-hydrazine functions as a CNS-active MAO inhibitor.

Primary Hypothesis: Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial-bound enzymes responsible for the oxidative deamination of key neurotransmitters, including serotonin, norepinephrine, and dopamine.[8][9] Inhibition of these enzymes increases the synaptic availability of these neurotransmitters, which is the therapeutic basis for treating major depressive disorder and Parkinson's disease.[8] Hydrazine-based inhibitors are among the most potent MAOIs discovered.[4]

Proposed Mechanism of Inhibition

We hypothesize that 3-Trifluoromethoxy-benzyl-hydrazine acts as an irreversible or quasi-irreversible inhibitor of MAO-A and/or MAO-B. The proposed sequence is as follows:

-

Enzyme Recognition: The compound enters the catalytic site of the MAO enzyme.

-

Oxidation: The MAO enzyme, in its normal catalytic function, oxidizes the hydrazine moiety.

-

Reactive Intermediate Formation: This oxidation generates a highly reactive diazene intermediate (R-N=NH) or a free radical species.

-

Covalent Adduct Formation: The reactive intermediate rapidly forms a covalent bond with the FAD cofactor or a nearby amino acid residue in the enzyme's active site, leading to inactivation.

This pathway is consistent with the known mechanisms of irreversible hydrazine inhibitors like phenelzine.[4]

Experimental Validation: MAO Inhibition Assay

To empirically validate this hypothesis, a quantitative in vitro assay is required to determine the compound's inhibitory potency (IC50) against both MAO-A and MAO-B isoforms. The MAO-Glo™ Assay (Promega) is an industry-standard, luminescence-based method that provides high sensitivity and throughput.

Caption: Workflow for determining MAO-A and MAO-B inhibition.

-

Compound Preparation: Prepare a 10 mM stock solution of 3-Trifluoromethoxy-benzyl-hydrazine in DMSO. Perform an 11-point serial dilution (e.g., 1:3) in assay buffer to create a concentration gradient. Include known selective inhibitors like Clorgyline (for MAO-A) and Pargyline (for MAO-B) as positive controls.

-

Enzyme/Control Dispensing: In a white, opaque 96-well plate, add 12.5 µL of assay buffer. Add 2.5 µL of the serially diluted compound or control solutions to the appropriate wells. Add 10 µL of recombinant human MAO-A or MAO-B enzyme solution.

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature. This step is crucial for irreversible inhibitors to allow time for the inactivation reaction to occur.

-

Initiate Reaction: Add 25 µL of the MAO substrate solution to all wells to start the enzymatic reaction.

-

Reaction Incubation: Incubate for 60 minutes at room temperature.

-

Detection: Add 50 µL of Luciferin Detection Reagent to each well. This reagent stops the MAO reaction and initiates a stable luminescent signal that is inversely proportional to MAO activity.

-

Data Acquisition: After a 20-minute incubation, measure luminescence using a plate reader.

-

Data Analysis: Normalize the results against high (no inhibitor) and low (potent inhibitor) controls. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Expected Data and Interpretation

The results will be summarized to determine potency and selectivity.

| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-A/MAO-B) |

| 3-Trifluoromethoxy-benzyl-hydrazine | Experimental | Experimental | Calculated |

| Clorgyline (Control) | ~10 | >10,000 | <0.001 |

| Pargyline (Control) | >5,000 | ~50 | >100 |

-

Interpretation: A low nanomolar IC50 value for either or both enzymes would strongly support the primary hypothesis. The selectivity index (ratio of IC50 values) will reveal whether the compound is a selective inhibitor of one isoform or a non-selective inhibitor of both.

Secondary Hypotheses & Triage

While MAO inhibition is the most probable mechanism, a comprehensive evaluation must consider other possibilities suggested by related chemical scaffolds.

Hypothesis 2: Cholinesterase Inhibition

Hydrazide-hydrazone derivatives have been reported as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[10] Although structurally distinct from a simple benzyl-hydrazine, this precedent warrants a screening assay to rule out or confirm off-target activity.

A standard colorimetric assay using Ellman's reagent (DTNB) can be employed.

-

Setup: In a 96-well plate, combine the test compound, purified human AChE or BuChE, and DTNB in a buffer solution.

-

Initiation: Add the substrate (acetylthiocholine for AChE or butyrylthiocholine for BuChE).

-

Detection: The enzyme hydrolyzes the substrate, producing thiocholine, which reacts with DTNB to form a yellow product (TNB).

-

Measurement: Monitor the rate of change in absorbance at 412 nm.

-

Analysis: Calculate the percent inhibition relative to a vehicle control and determine the IC50 if significant activity is observed.

Hypothesis 3: Induction of Oxidative Stress

The biotransformation of hydrazine derivatives can involve one-electron oxidation, potentially catalyzed by metal ions or enzymes like cytochrome P450, leading to the formation of reactive oxygen species (ROS).[11] This pathway is often associated with cellular toxicity.

This can be assessed in a relevant cell line (e.g., human neuroblastoma SH-SY5Y cells).

-

Cell Culture: Plate SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

-

Probe Loading: Load cells with a ROS-sensitive fluorescent probe, such as DCFDA (2',7'-dichlorofluorescin diacetate).

-

Compound Treatment: Treat the cells with varying concentrations of 3-Trifluoromethoxy-benzyl-hydrazine. Include a positive control like H₂O₂ or Menadione.

-

Measurement: After a suitable incubation period (e.g., 1-4 hours), measure the fluorescence intensity. An increase in fluorescence indicates a rise in intracellular ROS levels.

Caption: Triage workflow for investigating secondary mechanisms.

Conclusion and Forward Path

The structural features of 3-Trifluoromethoxy-benzyl-hydrazine provide a compelling, rational basis for hypothesizing its primary mechanism of action as the inhibition of Monoamine Oxidase. The trifluoromethoxy group likely confers advantageous pharmacokinetic properties for CNS applications. The outlined experimental plan, beginning with the MAO-Glo™ assay, provides a direct and efficient path to validating this primary hypothesis. Subsequent screening for cholinesterase activity and ROS induction will establish a comprehensive pharmacological profile, identifying potential polypharmacology or toxicity liabilities early in the development process. This systematic approach ensures that research efforts are grounded in scientific integrity and directed toward the most promising therapeutic applications.

References

-

Mayo Clinic. (n.d.). Monoamine oxidase inhibitors (MAOIs). Retrieved from [Link]

-

Wikipedia. (2023, April 25). TM-38837. Retrieved from [Link]

-

Gasco, A. M., et al. (2020). 3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Chemistry, Biological Activity, and Affinity to Sigma Receptors. PMC - PubMed Central. Retrieved from [Link]

-

Kalyanaraman, B., & Sinha, B. K. (2014). Biotransformation of Hydrazine Derivatives in the Mechanism of Toxicity. Toxicology and Applied Pharmacology. Retrieved from [Link]

-

Pharmacy 180. (n.d.). Monoamine oxidase inhibitors (MAOIs) - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Retrieved from [Link]

-

PubChem. (n.d.). NS6180 | C16H12F3NOS. Retrieved from [Link]

-

Ferreira, R. J., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. Retrieved from [Link]

-

Kos, J., et al. (2020). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. PMC - PubMed Central. Retrieved from [Link]

-

Zhang, Y., et al. (2025). Efficient photocatalytic synthesis of benzylhydrazine. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Bollikolla, H. B., et al. (2020). Synthesis, Characterization and Antioxidant Activity of Some New 3-(3-(Trifluoromethyl)phenyl)acrylic Acid Derived Hydrazide-Hydrazone Scaffolds. ResearchGate. Retrieved from [Link]

-

Kumar, A., & Aggarwal, N. (2013). Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. Material Science Research India. Retrieved from [Link]

-

Nayak, S. K., & Panda, S. S. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Retrieved from [Link]

-

Tipton, K. F. (1972). Inhibition of monoamine oxidase by substituted hydrazines. PubMed. Retrieved from [Link]

-

Reddy, B. C., et al. (2020). Synthesis of benzyl hydrazine derivatives via amination of benzylic C(sp3)–H bonds with dialkyl azodicarboxylates. New Journal of Chemistry. Retrieved from [Link]

-

Ferreira, R. J., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Retrieved from [Link]

-

Wikipedia. (2024, January 8). Monoamine oxidase inhibitor. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,4-Trihydroxybenzylhydrazine. Retrieved from [Link]

-

Ferreira, R. J., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Retrieved from [Link]

-

PubChem. (n.d.). (4-(Trifluoromethyl)benzyl)hydrazine. Retrieved from [Link]

-

Paronitti, A. L., et al. (2014). Synthesis and Biological Activity of 8-Benzylidenehydrazino-3-Methyl-7-β-Methoxyethylxanthines. ResearchGate. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]

- 3. benchchem.com [benchchem.com]

- 4. Inhibition of monoamine oxidase by substituted hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jelsciences.com [jelsciences.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]

- 9. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 10. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Derivatization of 3-(Trifluoromethoxy)benzylhydrazine for the Generation of Novel Bioactive Scaffolds

Abstract

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of bioactive molecules.[1][2] Among these, the trifluoromethoxy (–OCF₃) group has garnered significant attention due to its unique combination of high lipophilicity, metabolic stability, and electron-withdrawing nature.[2][3] This guide provides a comprehensive technical overview of the derivatization of 3-(trifluoromethoxy)benzylhydrazine, a versatile building block for accessing novel chemical entities. We will explore key synthetic transformations, focusing on the formation of hydrazones and pyrazoles, and provide detailed, field-proven protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold in their discovery programs.

The Strategic Advantage of the Trifluoromethoxy Moiety

The trifluoromethoxy group is often considered a "lipophilic hydrogen bond acceptor" and serves as a bioisostere for other groups like methyl, chloro, or nitro functionalities.[2][4] Its introduction into a molecular scaffold can profoundly influence a compound's properties.

Causality Behind Selection: The choice to incorporate an –OCF₃ group is driven by its ability to:

-

Enhance Lipophilicity: The –OCF₃ group is one of the most lipophilic substituents, significantly more so than the trifluoromethyl (–CF₃) group, which can improve membrane permeability and oral bioavailability.[2]

-

Improve Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the –OCF₃ group highly resistant to metabolic degradation, thereby increasing the half-life of a drug candidate.[2]

-

Modulate Acidity/Basicity: As a strong electron-withdrawing group, it can lower the pKa of nearby acidic protons or basic nitrogen atoms, which can be critical for optimizing target binding or pharmacokinetic profiles.

-

Influence Conformation: The steric bulk and electronic properties of the –OCF₃ group can lock a molecule into a specific, biologically active conformation.

Table 1: Comparative Physicochemical Properties of Common Substituents

| Functional Group | Hansch π (Lipophilicity) | Hammett σ (meta) |

|---|---|---|

| -H | 0.00 | 0.00 |

| -CH₃ | +0.56 | -0.07 |

| -Cl | +0.71 | +0.37 |

| -CF₃ | +0.88 | +0.43 |

| -OCF₃ | +1.04 | +0.38 |

Data synthesized from established medicinal chemistry principles.[2]

The 3-(trifluoromethoxy)benzylhydrazine scaffold positions this powerful functional group on a versatile benzyl framework, with the hydrazine moiety acting as a reactive handle for a multitude of synthetic transformations.

General Workflow for Synthesis and Characterization

A robust and reproducible workflow is paramount for the successful synthesis and validation of novel compounds. The following workflow represents a self-validating system, ensuring high purity and unambiguous characterization of all derivatives.

Caption: General workflow for derivatization and validation.

Key Derivatization Strategy I: Hydrazone Synthesis

The reaction of a hydrazine with an aldehyde or ketone to form a hydrazone is a fundamental and highly reliable transformation.[5][6] Hydrazones themselves are present in many biologically active compounds and also serve as key intermediates for the synthesis of other heterocycles.

Mechanistic Rationale

The formation of a hydrazone from 3-(trifluoromethoxy)benzylhydrazine and a carbonyl compound is a nucleophilic addition-elimination (condensation) reaction. The terminal nitrogen of the hydrazine is the primary nucleophile. The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack.

Caption: Mechanism of acid-catalyzed hydrazone formation.

Experimental Protocol: Synthesis of a Representative Hydrazone

This protocol describes the synthesis of (E)-1-(4-chlorobenzylidene)-2-(3-(trifluoromethoxy)benzyl)hydrazine.

Materials:

-

3-(Trifluoromethoxy)benzylhydrazine

-

4-Chlorobenzaldehyde

-

Ethanol (Absolute)

-

Glacial Acetic Acid (Catalyst)

-

Standard laboratory glassware

-

Magnetic stirrer/hotplate

Procedure:

-

Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(trifluoromethoxy)benzylhydrazine (1.0 mmol, 206 mg) in 10 mL of absolute ethanol. Stir until a clear solution is obtained.

-

Reagent Addition: Add 4-chlorobenzaldehyde (1.05 mmol, 148 mg) to the solution.

-

Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The formation of a precipitate is often observed within 30-60 minutes.

-

Completion & Isolation: Once the starting material is consumed (typically 1-2 hours), cool the flask in an ice bath for 15 minutes to maximize precipitation.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials.

-

Drying: Dry the product under vacuum to yield the pure hydrazone as a white or off-white solid.

Trustworthiness: This protocol is self-validating. The progress is monitored by TLC, a standard technique. The product often precipitates from the reaction mixture in high purity, simplifying purification. The use of a slight excess of the aldehyde ensures complete consumption of the more valuable hydrazine starting material.

Characterization Data

Unambiguous characterization is essential. The following data are representative for hydrazone derivatives of this class.

Table 2: Representative Spectroscopic Data for a Hydrazone Derivative

| Technique | Key Feature | Expected Chemical Shift / Wavenumber |

|---|---|---|

| ¹H NMR | Imine C-H | δ 7.8 - 8.2 ppm (singlet) |

| Benzyl CH₂ | δ 4.5 - 5.0 ppm (singlet or doublet) | |

| NH | δ 7.5 - 9.0 ppm (broad singlet) | |

| ¹³C NMR | Imine C=N | δ 140 - 150 ppm |

| CF₃ | δ ~124 ppm (quartet, J ≈ 272 Hz) | |

| ¹⁹F NMR | OCF₃ | δ -57 to -60 ppm (singlet) |

| IR | N-H stretch | 3200 - 3300 cm⁻¹ |

| C=N stretch | 1620 - 1650 cm⁻¹ |

| | C-F stretch | 1100 - 1300 cm⁻¹ (strong) |

Note: Specific shifts will vary based on substitution patterns. Data is based on general principles of spectroscopic analysis for such compounds.[7][8]

Key Derivatization Strategy II: Pyrazole Synthesis

Pyrazoles are a privileged class of five-membered nitrogen-containing heterocycles widely found in pharmaceuticals and bioactive compounds.[9][10][11] The Knorr pyrazole synthesis and related methods, which involve the condensation of a hydrazine with a 1,3-dicarbonyl compound, provide a direct and efficient route to this scaffold.[12]

Mechanistic Rationale

The reaction proceeds via the initial formation of a hydrazone intermediate with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular nucleophilic attack of the remaining hydrazone nitrogen onto the second carbonyl group, leading to a cyclized intermediate. Subsequent dehydration yields the aromatic pyrazole ring. The regioselectivity depends on the relative reactivity of the two carbonyl groups and the steric environment.

Caption: Simplified workflow for Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of a Representative Pyrazole

This protocol describes the synthesis of 1-(3-(trifluoromethoxy)benzyl)-3,5-dimethyl-1H-pyrazole.

Materials:

-

3-(Trifluoromethoxy)benzylhydrazine

-

Acetylacetone (2,4-pentanedione)

-

Ethanol (Absolute)

-

Glacial Acetic Acid (Catalyst)

-

Standard laboratory glassware

-

Reflux condenser

Procedure:

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 3-(trifluoromethoxy)benzylhydrazine (1.0 mmol, 206 mg) and acetylacetone (1.1 mmol, 110 mg, 0.11 mL) in 15 mL of absolute ethanol.

-

Catalyst Addition: Add 3-4 drops of glacial acetic acid.

-

Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting hydrazine is consumed.

-

Cooling & Solvent Removal: Allow the reaction to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Work-up: Dissolve the resulting residue in ethyl acetate (25 mL) and wash with saturated sodium bicarbonate solution (15 mL) followed by brine (15 mL).

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, often as an oil.

-

Purification: If necessary, purify the crude product by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to obtain the pure pyrazole.

Expertise & Experience: The choice of refluxing in ethanol with an acid catalyst is a standard and effective condition for the Knorr synthesis, ensuring sufficient energy to overcome the activation barriers for both condensation and dehydration steps.[10] The aqueous work-up is critical to remove the acetic acid catalyst and any water-soluble byproducts before final purification.

Conclusion

3-(Trifluoromethoxy)benzylhydrazine stands out as a highly valuable and versatile starting material for the synthesis of novel compounds in drug discovery. The derivatization strategies outlined in this guide, particularly the formation of hydrazones and pyrazoles, are robust, scalable, and provide access to chemical scaffolds with high potential for biological activity. The strategic placement of the trifluoromethoxy group provides a strong rationale for exploring these derivatives, offering a proven method to enhance key drug-like properties. By following the detailed protocols and characterization workflows presented, researchers can confidently and efficiently generate libraries of novel compounds for biological screening and lead optimization programs.

References

- Štěpánková, Š., & Beier, P. (2021). Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. RSC Advances.

-

Koyiparambath, V. P., Rangarajan, T. M., & Kim, H. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]